5-(5-bromo-2-chlorophenyl)-1H-pyrazol-3-amine
Overview
Description
The compound “5-(5-bromo-2-chlorophenyl)-1H-pyrazol-3-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . In this particular compound, the pyrazole ring is substituted at the 5-position with a phenyl ring, which is further substituted with bromine and chlorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a phenyl ring. The phenyl ring carries bromine and chlorine substituents. The exact spatial arrangement of these atoms would depend on the specific conditions under which the compound was synthesized .Chemical Reactions Analysis
As a pyrazole derivative, this compound might be expected to undergo reactions typical of this class of compounds. This could include electrophilic substitution at the phenyl ring or reactions at the nitrogen atoms of the pyrazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine and chlorine atoms might make the compound relatively dense and possibly volatile. The compound is likely to be solid at room temperature .Scientific Research Applications
Synthesis and Structural Features
- A study on the synthesis of functionalized thiophene-based pyrazole amides through various catalytic approaches highlighted the structural features of these compounds, including their non-linear optical properties and computational applications. The research demonstrated the utility of these compounds in exploring their electronic structure and reactivity descriptors, indicating potential applications in material science and drug design (Kanwal et al., 2022).
Potential Therapeutic Applications
- The synthesis and preliminary biological evaluation of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as potential agents against A549 lung cancer cells were investigated. This study underscores the importance of structural variations on the pyrazole moiety for enhancing the inhibitory effects on cancer cell growth, suggesting the potential of such compounds in cancer therapy (Zhang et al., 2008).
Chemical Reactivity and Stability
- Research on brominated trihalomethylenones as precursors for various pyrazole derivatives discussed the synthesis and application of these compounds in generating materials with specific chemical properties. The study contributes to understanding the versatility of pyrazole-based compounds in synthetic chemistry and their potential industrial applications (Martins et al., 2013).
Advanced Material Science Applications
- The investigation of the oxidation of amines and sulfides by specific pyrazole derivatives provides insights into their potential as reagents in chemical synthesis and material science, particularly in the synthesis of amine oxides and sulfoxides with high yield, indicating their utility in various chemical transformations (Baumstark & Chrisope, 1981).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(5-bromo-2-chlorophenyl)-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN3/c10-5-1-2-7(11)6(3-5)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MREGNSGKSAMRJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=CC(=NN2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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